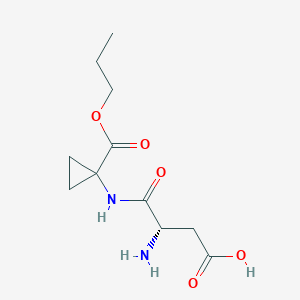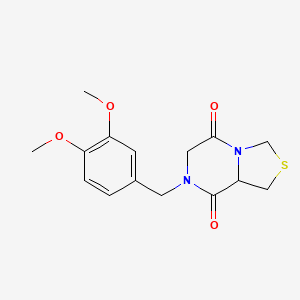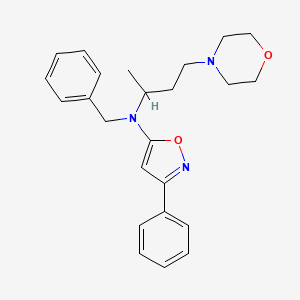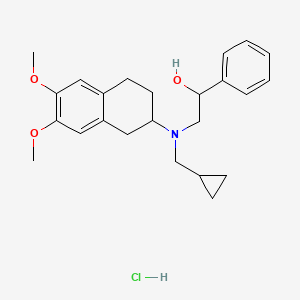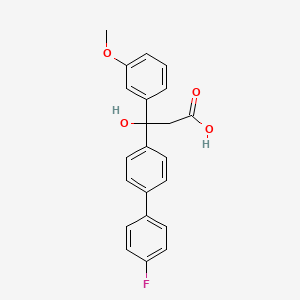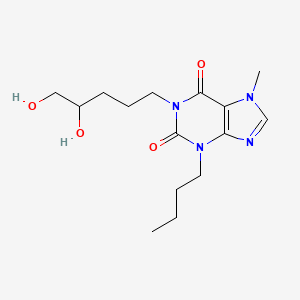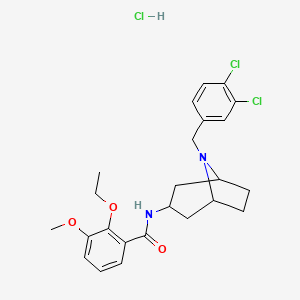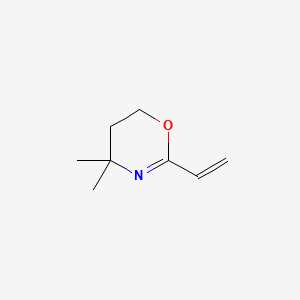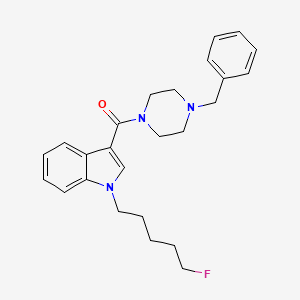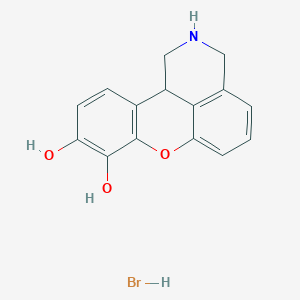
Dinoxyline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinoxylin-Hydrobromid ist eine synthetische Verbindung, die für die wissenschaftliche Forschung entwickelt wurde. Es wirkt als potenter, vollständiger Agonist an allen fünf Dopaminrezeptor-Subtypen und ist damit ein wertvolles Werkzeug in neuropharmakologischen Studien . Die chemische Formel der Verbindung lautet C15H13NO3.BrH, und sie hat ein Molekulargewicht von 336,181 g/mol .
2. Herstellungsmethoden
Die Synthese von Dinoxylin-Hydrobromid umfasst mehrere Schritte, beginnend mit der Herstellung von Dinoxylin. Dinoxylin wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter die Bildung von Zwischenprodukten und deren anschließende Umwandlung in das Endprodukt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Lösungsmittel, wobei Temperatur und pH-Wert sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden für Dinoxylin-Hydrobromid sind optimiert, um eine großtechnische Synthese unter Beibehaltung strenger Reinheitsstandards zu erreichen. Diese Methoden umfassen häufig den Einsatz fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Vorbereitungsmethoden
The synthesis of dinoxyline hydrobromide involves several steps, starting with the preparation of dinoxyline. Dinoxyline is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The reaction conditions typically involve the use of specific reagents and solvents, with careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound are optimized to achieve large-scale synthesis while maintaining stringent purity standards. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Dinoxylin-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Temperaturen und das Vorhandensein von Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Dinoxylin-Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Dopaminrezeptoragonisten und ihre Wechselwirkungen mit verschiedenen chemischen Einheiten zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Dopaminrezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission und Signaltransduktion.
Medizin: Dinoxylin-Hydrobromid wird in präklinischen Studien eingesetzt, um potenzielle therapeutische Anwendungen für neurologische Erkrankungen wie Parkinson-Krankheit und Schizophrenie zu untersuchen.
5. Wirkmechanismus
Dinoxylin-Hydrobromid übt seine Wirkung aus, indem es als vollständiger Agonist an allen fünf Dopaminrezeptor-Subtypen (D1, D2, D3, D4 und D5) wirkt. Das bedeutet, dass es an diese Rezeptoren bindet und sie aktiviert und so die Wirkung des natürlichen Neurotransmitters Dopamin nachahmt. Die Aktivierung dieser Rezeptoren führt zu verschiedenen nachgeschalteten Effekten, darunter die Modulation der Adenylatcyclase-Aktivität und die Internalisierung des Rezeptors .
Wirkmechanismus
Dinoxyline hydrobromide exerts its effects by acting as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter dopamine. The activation of these receptors leads to various downstream effects, including the modulation of adenylate cyclase activity and receptor internalization .
Vergleich Mit ähnlichen Verbindungen
Dinoxylin-Hydrobromid ist einzigartig in seiner Fähigkeit, als vollständiger Agonist an allen fünf Dopaminrezeptor-Subtypen zu wirken. Zu den ähnlichen Verbindungen gehören:
Apomorphin: Ein nicht-selektiver Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Quinpirol: Ein selektiver D2- und D3-Rezeptoragonist, der in der Forschung verwendet wird, um die Dopaminrezeptorfunktion zu untersuchen.
Die breite Rezeptoraktivität von Dinoxylin-Hydrobromid macht es zu einem wertvollen Werkzeug, um die komplexen Wechselwirkungen zwischen verschiedenen Dopaminrezeptor-Subtypen und ihren Rollen in verschiedenen biologischen Prozessen zu untersuchen.
Eigenschaften
CAS-Nummer |
313484-61-6 |
|---|---|
Molekularformel |
C15H14BrNO3 |
Molekulargewicht |
336.18 g/mol |
IUPAC-Name |
8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol;hydrobromide |
InChI |
InChI=1S/C15H13NO3.BrH/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18;/h1-5,10,16-18H,6-7H2;1H |
InChI-Schlüssel |
PMTRMSGKNVIHTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


